![molecular formula C77H96ClF3N10O10S4 B12502724 1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide](/img/structure/B12502724.png)
1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2s,4r)-1-((s)-2-(7-(4-(®-3-((4-(N-(4-(4-((4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide” is a highly complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly as potential therapeutic agents due to their intricate structures and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates Each step would require specific reagents, catalysts, and conditions such as temperature and pH control
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions would vary depending on the specific reaction but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products of these reactions would depend on the specific functional groups involved. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds are often studied for their unique reactivity and potential as building blocks for more complex molecules.
Biology
In biology, they might be investigated for their interactions with biological macromolecules like proteins and nucleic acids.
Medicine
In medicine, these compounds could be explored for their potential as drugs, particularly if they exhibit activity against specific biological targets.
Industry
In industry, they might be used as intermediates in the synthesis of other valuable compounds or as specialty chemicals in various applications.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and rings, such as certain pharmaceuticals or natural products.
Uniqueness
The uniqueness of the compound would lie in its specific combination of functional groups and stereochemistry, which could confer unique biological activity or reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C77H96ClF3N10O10S4 |
|---|---|
Peso molecular |
1542.4 g/mol |
Nombre IUPAC |
1-[2-[[7-[4-[3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95) |
Clave InChI |
PXVFFBGSTYQHRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


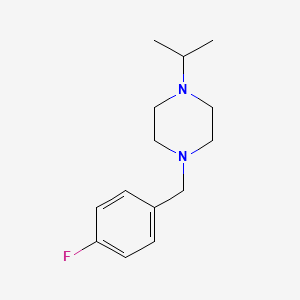
![4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12502644.png)
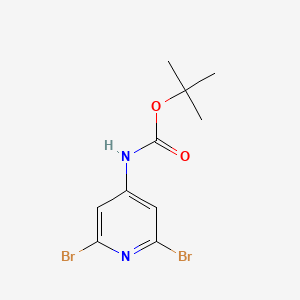
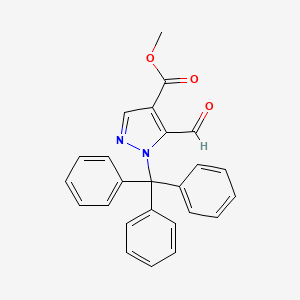
![5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B12502656.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12502660.png)
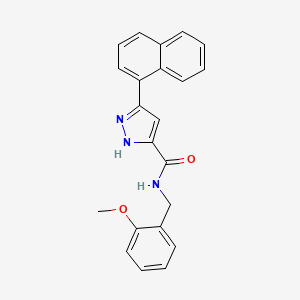
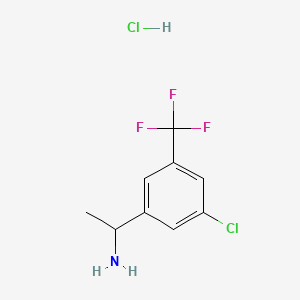
![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B12502672.png)
![(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B12502675.png)
![2-[2-(4-Butylphenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12502685.png)
![N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12502696.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12502703.png)
